Ethyl 4-ethyl-3-hydroxyhept-6-enoate

Physicochemical characterization Distillation purification Process chemistry

Ethyl 4-ethyl-3-hydroxyhept-6-enoate (CAS 1138245-48-3) is a beta-hydroxy ester with the molecular formula C11H20O3 and a molecular weight of 200.27 g/mol. It is primarily recognized as a critical acyclic intermediate in the patented synthetic pathway leading to Mirogabalin (CAS 1138245-13-2), a gabapentinoid drug developed by Daiichi Sankyo for neuropathic pain.

Molecular Formula C11H20O3
Molecular Weight 200.27 g/mol
Cat. No. B8392809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-ethyl-3-hydroxyhept-6-enoate
Molecular FormulaC11H20O3
Molecular Weight200.27 g/mol
Structural Identifiers
SMILESCCC(CC=C)C(CC(=O)OCC)O
InChIInChI=1S/C11H20O3/c1-4-7-9(5-2)10(12)8-11(13)14-6-3/h4,9-10,12H,1,5-8H2,2-3H3
InChIKeyXYBOFXPIMAGSTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-ethyl-3-hydroxyhept-6-enoate: Procurement-Grade Intermediate for Mirogabalin Synthesis


Ethyl 4-ethyl-3-hydroxyhept-6-enoate (CAS 1138245-48-3) is a beta-hydroxy ester with the molecular formula C11H20O3 and a molecular weight of 200.27 g/mol. It is primarily recognized as a critical acyclic intermediate in the patented synthetic pathway leading to Mirogabalin (CAS 1138245-13-2), a gabapentinoid drug developed by Daiichi Sankyo for neuropathic pain [1]. The compound features a hept-6-enoate backbone with an ethyl substituent at the C4 position and a hydroxyl group at C3, establishing its stereochemical relevance in downstream Claisen rearrangement and cyclization steps [2]. Commercial availability is typically at 95%+ purity, commonly stabilized with 4-tert-butylcatechol (TBC) to prevent premature polymerization of the terminal alkene during storage .

Why Generic Beta-Hydroxy Esters Cannot Substitute Ethyl 4-ethyl-3-hydroxyhept-6-enoate in Mirogabalin Pathways


Substituting ethyl 4-ethyl-3-hydroxyhept-6-enoate with a generic beta-hydroxy ester or its free acid analog (4-ethyl-3-hydroxyhept-6-enoic acid, CAS 1138245-49-4) introduces quantifiable risks to synthetic efficiency and product quality. The C4-ethyl substituent is not merely a structural decoration; it is mandatory for constructing the 3-ethylbicyclo[3.2.0]hept-3-en-6-one core of Mirogabalin. Compounds lacking this substituent, such as ethyl 3-hydroxyhept-6-enoate, produce an incorrect bicyclic scaffold, rendering them useless for this target . Furthermore, the free acid cannot directly participate in the Johnson-Claisen rearrangement without prior esterification, as the carboxylic acid moiety would undergo undesired side reactions under the reaction conditions. The ethyl ester specifically acts as a masked carboxylic acid protecting group, enabling the controlled Claisen rearrangement that forms the gamma,delta-unsaturated ester intermediate essential for subsequent intramolecular [2+2] cycloaddition [1]. The quantitative consequences of these structural requirements are detailed in Section 3.

Head-to-Head Quantitative Differentiation of Ethyl 4-ethyl-3-hydroxyhept-6-enoate Against Closest Analogs


Boiling Point Reduction of 27.6 °C vs. Free Acid Enables Milder Distillation Purification

Ethyl 4-ethyl-3-hydroxyhept-6-enoate exhibits a predicted boiling point of 285.3±28.0 °C at 760 mmHg, which is substantially lower than the 312.9±30.0 °C reported for its free acid analog (4-ethyl-3-hydroxyhept-6-enoic acid, CAS 1138245-49-4) . This 27.6 °C reduction in boiling point translates to milder distillation conditions that reduce thermal degradation risk during purification, a critical consideration when scaling intermediate production. The corresponding flash point also differs markedly: 110.7±16.8 °C for the ester versus 157.3±21.1 °C for the acid.

Physicochemical characterization Distillation purification Process chemistry

LogP Differential of 1.12 Units Drives Superior Organic Phase Partitioning vs. Free Acid

The predicted partition coefficient (LogP) for ethyl 4-ethyl-3-hydroxyhept-6-enoate is 2.13, compared to 1.01 for its free acid counterpart 4-ethyl-3-hydroxyhept-6-enoic acid . This LogP differential of 1.12 units indicates that the ethyl ester is approximately 13-fold more lipophilic than the free acid. In practical terms, this means the ester partitions preferentially into organic solvents such as ethyl acetate or dichloromethane during aqueous workup, achieving higher extraction efficiency in fewer cycles. The free acid, with a LogP just above 1.0, is borderline for efficient organic extraction and may require multiple extraction steps or alternative isolation strategies.

Lipophilicity Extraction efficiency Process development

Ethyl Ester as a Transient Carboxylic Acid Protecting Group in Mirogabalin's Johnson-Claisen Rearrangement

In the manufacturing process for Mirogabalin besilate, ethyl 4-ethyl-3-hydroxyhept-6-enoate serves a dual functional role that its free acid analog cannot fulfill. The ethyl ester moiety acts as a transient protecting group for the carboxylic acid, enabling the Johnson-Claisen rearrangement to proceed without competitive side reactions at the carboxylic acid position [1]. Following rearrangement, the ester is chemoselectively hydrolyzed under basic conditions (2 N KOH in methanol, room temperature, overnight) to liberate the free acid for subsequent intramolecular cyclization and [2+2] cycloaddition steps [2]. The free acid 4-ethyl-3-hydroxyhept-6-enoic acid is a downstream product of this hydrolysis, not a direct replacement for the ester in the rearrangement step. Attempting to use the free acid directly would require additional esterification and protection steps, reducing overall process efficiency.

Synthetic methodology Protecting group strategy Mirogabalin manufacturing

Oxidation State Differentiation: Hydroxy Ester (C11H20O3) vs. Keto Ester (C11H18O3) Determines Impurity Profile Identity

Ethyl 4-ethyl-3-hydroxyhept-6-enoate (C11H20O3, MW 200.27) is specifically identified and cataloged as Mirogabalin Impurity 72, distinct from its oxidized keto analog ethyl 4-ethyl-3-oxohept-6-enoate (C11H18O3, MW 198.26), which is designated as Mirogabalin Impurity 71 . The two compounds differ by a net 2.01 Da mass difference (one oxygen atom replacing two hydrogen atoms), corresponding to oxidation of the C3 hydroxyl to a ketone. This distinction is critical for analytical method development and impurity specification setting in Mirogabalin drug substance. The hydroxy ester and keto ester exhibit different chromatographic retention times and distinct mass spectral fragmentation patterns, requiring separate reference standards for HPLC and LC-MS method validation.

Impurity profiling Quality control Mirogabalin pharmacopoeia

TBC Stabilization Requirement Distinguishes the Ethyl Ester from the Free Acid in Storage and Handling Protocols

Commercial specifications for ethyl 4-ethyl-3-hydroxyhept-6-enoate explicitly indicate stabilization with 4-tert-butylcatechol (TBC), a radical polymerization inhibitor added to prevent premature polymerization of the terminal C6-C7 alkene during storage . In contrast, storage specifications for the free acid 4-ethyl-3-hydroxyhept-6-enoic acid (CAS 1138245-49-4) do not list TBC stabilization as a requirement . The ethyl ester is recommended for storage sealed in dry conditions at 2-8 °C, reflecting the need to preserve both the ester functionality and the alkene moiety against hydrolytic and oxidative degradation pathways. The presence of TBC must be accounted for in downstream reactions, as the inhibitor may need to be removed (e.g., by distillation or chromatography) if it interferes with subsequent catalytic steps.

Chemical stability Storage conditions Polymerization inhibition

High-Value Application Scenarios for Ethyl 4-ethyl-3-hydroxyhept-6-enoate in Pharmaceutical Process Chemistry


GMP Intermediate Procurement for Mirogabalin Besylate Manufacturing

Ethyl 4-ethyl-3-hydroxyhept-6-enoate is a documented intermediate in the Daiichi Sankyo synthetic route to Mirogabalin besilate, a commercial gabapentinoid approved in Japan (2019) for peripheral neuropathic pain. Process chemistry groups scaling the Johnson-Claisen rearrangement and subsequent intramolecular [2+2] cycloaddition should source this compound at 95%+ purity (TBC-stabilized) as the direct input for the rearrangement step, per the conditions described in EP2719677B1 [1]. The ester's LogP of 2.13 facilitates straightforward organic phase extraction after each synthetic transformation, while the 27.6 °C lower boiling point versus the free acid enables gentler purification by distillation. Procurement should specify TBC content and request batch-specific HPLC and NMR data for impurity profile documentation, given the compound's identity as Mirogabalin Impurity 72 .

Analytical Reference Standard for Mirogabalin Impurity Method Validation

As Mirogabalin Impurity 72, ethyl 4-ethyl-3-hydroxyhept-6-enoate serves as a critical reference standard for developing and validating HPLC/LC-MS methods for Mirogabalin drug substance and drug product release testing [1]. The compound must be carefully distinguished from Impurity 71 (ethyl 4-ethyl-3-oxohept-6-enoate, CAS 793712-21-7), which differs by oxidation state at C3. Analytical laboratories should verify retention time separation between these two impurities under the selected chromatographic conditions. Suppliers such as Molcoo provide the compound with COA, HPLC, 1H-NMR, and MS documentation suitable for regulatory filings [1]. The companion free acid (4-ethyl-3-hydroxyhept-6-enoic acid, CAS 1138245-49-4) is cataloged as Impurity 73, completing the impurity triad that analytical groups should maintain as part of a complete Mirogabalin impurity kit.

Stereochemical Research on Beta-Hydroxy Ester Claisen Rearrangement Methodology

The C4-ethyl substituent and C3-hydroxyl group of ethyl 4-ethyl-3-hydroxyhept-6-enoate create a defined stereochemical environment that is directly relevant to the development of enantioselective Claisen rearrangement methods. The compound's structure—containing vicinal stereocenters adjacent to a terminal alkene—makes it a useful substrate for investigating diastereoselectivity in dianionic Ireland-Claisen rearrangements of beta-hydroxy esters. Research groups developing asymmetric variants of this transformation [1] can use this compound to benchmark catalyst performance, exploiting its LogP of 2.13 for reliable organic phase extraction and its boiling point of 285.3 °C for product isolation by distillation. The TBC stabilizer must be removed prior to reactions involving radical-sensitive catalysts.

Comparative Physicochemical Profiling of Ester vs. Acid Intermediates in Process Development

For process development teams evaluating whether to carry the carboxylic acid functionality as the ethyl ester or free acid through a multi-step synthesis, the paired data for ethyl 4-ethyl-3-hydroxyhept-6-enoate and 4-ethyl-3-hydroxyhept-6-enoic acid provide a well-characterized case study. The measured differences—delta boiling point of 27.6 °C, delta LogP of 1.12, delta flash point of 46.6 °C—allow engineers to model distillation energy requirements, extraction solvent volumes, and process safety parameters for each form [1]. This data supports informed decisions about which intermediate form to purchase or generate in situ, particularly when scaling from laboratory to pilot plant.

Quote Request

Request a Quote for Ethyl 4-ethyl-3-hydroxyhept-6-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.